1-Methyl-6-nitro-1H-indazol-3-amine

Description

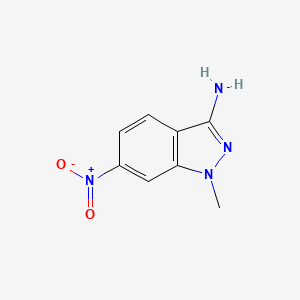

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

1-methyl-6-nitroindazol-3-amine |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |

InChI Key |

LGMIERNQDUPBMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 6 Nitro 1h Indazol 3 Amine

Established Synthetic Routes to 1-Methyl-6-nitro-1H-indazol-3-amine

The synthesis of this compound is primarily achieved through the construction of the indazole core from appropriately substituted benzene (B151609) precursors. The most common and established method involves the cyclization of a substituted benzonitrile (B105546) with a hydrazine (B178648) derivative.

Key Precursors and Stoichiometric Reaction Conditions

The formation of the 3-aminoindazole ring system is typically accomplished via the reaction of a 2-halobenzonitrile with a hydrazine. For the specific synthesis of this compound, the key precursors are a 2-halo-5-nitrobenzonitrile and methylhydrazine. The halogen is typically fluorine or chlorine, as these are good leaving groups for nucleophilic aromatic substitution.

A plausible and established synthetic route begins with a precursor such as 2-fluoro-5-nitrobenzonitrile (B100134). The reaction proceeds by heating the benzonitrile with methylhydrazine. The hydrazine nitrogen attacks the carbon bearing the halogen, leading to substitution, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, forming the 3-aminoindazole ring system.

Table 1: Key Precursors and General Reaction Conditions

| Precursor 1 | Precursor 2 | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Methylhydrazine | e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO) | 80-120 °C | Direct formation of the N-methylated indazole. |

| 2-Chloro-5-nitrobenzonitrile | Methylhydrazine | e.g., 2-Methyltetrahydrofuran (2-MeTHF) | 95 °C | Analogous to syntheses of similar 3-aminoindazoles. nih.gov |

An alternative two-step approach involves first synthesizing 6-nitro-1H-indazol-3-amine from a 2-halobenzonitrile and hydrazine hydrate. nih.gov The subsequent step is the selective methylation at the N1 position of the indazole ring. This N-alkylation can be challenging as it often yields a mixture of N1 and N2-alkylated isomers. nih.gov The choice of base and solvent is critical for directing the regioselectivity of this step. nih.gov For instance, using cesium carbonate as the base in a solvent like DMF at elevated temperatures can favor the N1-substituted product. nih.gov

Optimization Strategies for Reaction Yields in Published Syntheses

Optimizing the yield and purity of this compound involves careful control over several reaction parameters. For the direct cyclization method, the choice of solvent is crucial. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed to facilitate the reaction. nih.gov The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the formation of byproducts.

In the two-step synthesis involving N-methylation, significant effort is dedicated to achieving high regioselectivity. Studies on similar indazole systems have shown that the choice of the alkylating agent and the base can dramatically influence the ratio of N1 to N2 products. For example, treating the indazole with methyl iodide and potassium carbonate in DMF has been shown to produce a mixture of both isomers. nih.gov To improve the N1 selectivity, stronger bases like cesium carbonate or sodium hydride may be employed, and the reaction conditions are fine-tuned. nih.gov

Table 2: Optimization Parameters for Indazole Synthesis

| Parameter | Strategy | Rationale |

|---|---|---|

| Solvent | Use of polar aprotic solvents (DMF, DMSO) | Enhances solubility of reactants and facilitates nucleophilic substitution. nih.gov |

| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃) | Improves regioselectivity in N-alkylation, favoring the N1 isomer. nih.gov |

| Temperature | Controlled heating (e.g., 90 °C) | Balances reaction rate and selectivity, minimizing byproduct formation. nih.govnih.gov |

| Catalyst | Use of palladium or copper catalysts in related syntheses | Can shorten reaction times and increase yields in C-N bond-forming reactions. nih.govorganic-chemistry.org |

Novel and Advanced Approaches in this compound Synthesis

Exploration of Catalytic Methods for Indazole Formation

Modern organic synthesis has seen a surge in the use of transition-metal catalysts to construct heterocyclic scaffolds like indazole. bohrium.combenthamdirect.com Copper- and palladium-catalyzed reactions are particularly prominent. These methods offer alternative pathways for the crucial C-N and N-N bond formations required for the indazole ring.

For instance, copper-catalyzed coupling reactions between 2-halobenzonitriles and hydrazine derivatives can proceed under milder conditions than traditional SNAr reactions. organic-chemistry.org Similarly, palladium catalysts can be used for the intramolecular C-H amination or N-arylation steps in alternative synthetic designs, providing high yields and functional group tolerance. nih.govthieme-connect.com While not yet specifically published for this compound, these catalytic systems represent a promising frontier for its synthesis. A review of recent literature highlights the significant progress in catalyst-based approaches for creating a wide array of indazole derivatives. bohrium.combenthamdirect.com

Multi-component Reactions Incorporating Indazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. youtube.com One-pot, three-component syntheses of 2H-indazoles have been developed using a copper catalyst to combine 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This strategy streamlines the synthetic process by minimizing purification steps and reducing waste. The application of MCRs could potentially allow for the rapid assembly of the this compound core or its derivatives in a highly convergent manner.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. rsc.org In the context of indazole synthesis, this includes the use of environmentally benign solvents, alternative energy sources, and metal-free catalytic systems.

Researchers have explored using greener solvents like polyethylene (B3416737) glycol (PEG 300) for copper-catalyzed indazole syntheses. organic-chemistry.org The use of ultrasound irradiation in conjunction with natural catalysts, such as lemon peel powder, has also been reported for the synthesis of 1H-indazoles, offering good yields in short reaction times. researchgate.net Furthermore, visible-light-induced, metal-free methods for the reductive cyclization of ortho-carbonyl-substituted azobenzenes to form indazoles have been developed, presenting a sustainable alternative to traditional metal-catalyzed reductions. rsc.org Applying these principles—such as using water as a solvent, employing biodegradable catalysts, or utilizing photochemical methods—could significantly enhance the sustainability of the manufacturing process for this compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are crucial metrics for evaluating the "greenness" and practicality of a chemical synthesis. They provide insight into how efficiently reactants are converted into the desired product.

Atom Economy: The atom economy of the synthesis of this compound from 2-fluoro-5-nitrobenzonitrile and methylhydrazine is inherently high. The only byproduct of the ideal reaction is hydrogen fluoride (B91410) (HF).

The calculation is as follows:

C₇H₃FN₂O₂ + CH₄N₂ → C₈H₇N₃O₂ + HF

| Compound | Formula | Molar Mass ( g/mol ) |

| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 |

| Methylhydrazine | CH₄N₂ | 46.07 |

| Total Reactant Mass | 212.18 | |

| This compound | C₈H₇N₃O₂ | 193.16 |

| Hydrogen Fluoride | HF | 20.01 |

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (193.16 / 212.18) x 100 ≈ 91.0%

An atom economy of 91.0% indicates that a very high proportion of the atoms from the reactants are incorporated into the final product, making this a highly efficient synthetic route from an atom economy perspective.

Reaction Efficiency: Reaction efficiency is a broader term that encompasses the reaction yield, which is the practical measure of how much product is obtained. While a specific yield for this exact transformation is not detailed in the provided literature, related syntheses of substituted indazoles from fluorobenzonitriles report high to excellent yields, often exceeding 90%. ossila.com

Factors influencing the reaction efficiency include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts if not carefully controlled.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time.

Purity of Reagents: The presence of impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

Work-up and Purification: The efficiency of the process also depends on the method used to isolate and purify the product. Losses can occur during extraction, crystallization, or chromatography steps.

Biological and Biomedical Research Applications of 1 Methyl 6 Nitro 1h Indazol 3 Amine and Its Derivatives

Role in Targeted Protein Degradation (TPD) Modalities

There is currently no publicly available research detailing the design, synthesis, or application of 1-Methyl-6-nitro-1H-indazol-3-amine in the context of Proteolysis Targeting Chimeras (PROTACs).

Design and Synthesis of this compound-based PROTACs

A thorough search of scientific literature and chemical databases did not yield any studies describing the use of This compound as a building block for the synthesis of PROTACs. The development of a PROTAC requires a molecule that can bind to a target protein and another that can recruit an E3 ubiquitin ligase. While the indazole core is present in some kinase inhibitors that could theoretically be developed into PROTACs, no such work has been published for this specific nitro-substituted aminopyrazole.

Ligand Development for E3 Ubiquitin Ligases (e.g., Cereblon-binding studies)

Similarly, there is no evidence to suggest that This compound has been investigated as a ligand for any E3 ubiquitin ligase, including the well-studied Cereblon (CRBN). The discovery and optimization of novel E3 ligase ligands are crucial for expanding the scope of TPD, but this particular compound has not been identified as a contributor to this field in published research.

Exploration of Other In Vitro Biological Activities

Specific in vitro biological activity data for This compound is sparse.

Cell-based Assays for Mechanistic Understanding in Research Models

No specific cell-based assays investigating the mechanism of action of This compound have been reported in the scientific literature. While related indazole derivatives have been evaluated in various cancer cell lines, this data cannot be directly extrapolated to the title compound.

Enzyme Inhibition or Activation Studies

There are no available studies that report the screening or detailed investigation of This compound as an inhibitor or activator of any specific enzyme.

Structure-Activity Relationship (SAR) Investigations of this compound Scaffolds

A 1986 study investigated the mutagenic activity of a series of nitro and methyl-nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) in Salmonella typhimurium. nih.gov This study provided some general structure-activity relationships for mutagenicity within this chemical class. For instance, it was noted that the position of the nitro group and the methylation of a ring nitrogen could significantly influence mutagenic activity. However, this study did not specifically include the 3-amino substituent present in This compound , and therefore, a direct SAR for the requested scaffold concerning any specific biological activity cannot be constructed.

Systematic Modification and Design of Chemical Libraries

The development of new therapeutic agents often begins with the creation of a chemical library, which is a collection of diverse but structurally related compounds. The this compound scaffold is well-suited for this approach. Researchers can systematically modify the core structure to generate a library of derivatives, enabling the exploration of the chemical space around the scaffold to identify compounds with enhanced potency or selectivity.

Strategies for modification often involve:

Substitution at the C3-amine group: The amine functionality can be acylated, alkylated, or used as a handle to introduce a wide variety of substituents through amide bond formation. This allows for the introduction of different functional groups and the exploration of how size, electronics, and hydrogen-bonding capabilities at this position affect biological interactions.

Modification of the C6-nitro group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation dramatically alters the electronic properties of the indazole ring and provides a new vector for chemical diversification.

Variation of the N1-substituent: While the parent compound is methylated at the N1 position, libraries can be designed with different alkyl or aryl groups at this position to probe the steric and electronic requirements of target binding pockets.

By employing techniques like parallel synthesis, researchers can efficiently generate a large number of such derivatives. For instance, a library could be constructed by reacting the C3-amine of the indazole core with a diverse set of carboxylic acids, or by coupling various aryl groups to the C5 or C6 position via modern cross-coupling reactions after appropriate functional group manipulation. nih.gov This systematic approach is crucial for building a comprehensive understanding of the molecule's structure-activity relationship (SAR). mdpi.com

Correlating Structural Features with In Vitro Biological Responses

Once a chemical library of this compound derivatives is synthesized, each compound is subjected to a battery of in vitro biological assays to determine its activity. The goal is to establish a clear correlation between the specific chemical modifications and the observed biological effects.

For example, in the context of anticancer drug discovery, derivatives would be screened against a panel of cancer cell lines to measure their antiproliferative activity. The results of these screens, often expressed as IC₅₀ values (the concentration of a drug that inhibits a given biological process by 50%), provide quantitative data on potency.

Meaningful structure-activity relationships (SARs) can be derived from this data. For example, studies on related indazole libraries have shown that:

The introduction of specific substituted phenyl groups at the C3 position can lead to potent growth inhibitory activity against various cancer cell lines. rsc.org

Modifying substituents on the indazole ring can significantly impact selectivity for certain biological targets, such as specific protein kinases, which are often implicated in cancer progression. mdpi.comrsc.org

The exchange of substituent positions, for instance moving a hydrophobic group from C6 to C3, can be investigated to see if anticancer activities are retained or enhanced. rsc.org

The table below illustrates a hypothetical SAR study for a library of indazole derivatives, showing how modifications could influence anticancer activity against a specific cell line.

| Compound ID | Modification at C3-Amine | Modification at C6-Nitro | In Vitro Anticancer Activity (IC₅₀, µM) |

| A-01 | Unmodified (NH₂) | Unmodified (NO₂) | > 50 |

| A-02 | Acetyl (-NHCOCH₃) | Unmodified (NO₂) | 25.5 |

| A-03 | Benzoyl (-NHCOPh) | Unmodified (NO₂) | 10.2 |

| A-04 | Benzoyl (-NHCOPh) | Reduced (NH₂) | 5.1 |

| A-05 | 4-Fluorobenzoyl | Reduced (NH₂) | 1.8 |

This table contains illustrative data for educational purposes.

These correlations are fundamental to medicinal chemistry, as they guide the rational design of next-generation compounds with improved efficacy and more desirable pharmacological profiles.

Contributions to Nucleic Acid Chemistry Research

Beyond its applications in creating libraries for traditional drug discovery, the structural similarity of the indazole ring to purine (B94841) nucleobases (adenine and guanine) makes it a valuable tool in the field of nucleic acid chemistry. Artificial nucleobase analogues are crucial for developing therapeutic oligonucleotides and diagnostic probes with enhanced properties. nih.gov

Incorporation into Bridged Nucleic Acid (BNA) Conjugates

Bridged Nucleic Acids (BNAs) are a class of synthetic oligonucleotide analogues that contain a covalent bridge between the 2' and 4' carbons of the ribose sugar. nih.gov This bridge "locks" the sugar into a specific conformation (N-type), which has profound effects on the properties of the oligonucleotide. The incorporation of BNA monomers into a DNA or RNA strand significantly increases its binding affinity to complementary sequences and enhances its stability. nih.govbiosyn.com

A compound like this compound can be envisioned as an artificial nucleobase for incorporation into BNA structures. The synthesis process would involve chemically attaching the indazole derivative to a BNA sugar phosphoramidite. This modified monomer can then be incorporated at specific positions within a growing oligonucleotide chain using standard automated DNA/RNA synthesizers. biosyn.com The indazole moiety would take the place of a natural purine base, allowing researchers to probe the effects of this substitution on nucleic acid structure and function. Different generations of BNA, such as 2',4'-BNA, 2',4'-BNACOC, and 2',4'-BNANC, offer various bridge chemistries that can be combined with such artificial bases.

Studies on Hybridization Properties and Nuclease Resistance

The incorporation of a this compound-BNA conjugate into an oligonucleotide is expected to confer several advantageous properties, primarily related to hybridization and stability.

Hybridization Properties: The pre-organized, locked structure of the BNA backbone enhances the binding affinity of the oligonucleotide for its complementary DNA or RNA target. nih.gov This is typically measured as an increase in the melting temperature (Tₘ) of the resulting duplex. The higher the Tₘ, the more stable the duplex. Oligonucleotides containing BNA modifications consistently show a higher Tₘ compared to their unmodified DNA or RNA counterparts. biosyn.com The specific indazole base analogue would influence base-pairing and stacking interactions, potentially offering unique selectivity for specific target sequences.

Nuclease Resistance: A major hurdle for in vivo applications of therapeutic oligonucleotides is their rapid degradation by nucleases. The modified sugar-phosphate backbone of BNA-containing oligonucleotides provides significant protection against these enzymes. nih.gov The conformational rigidity of the BNA structure sterically hinders the approach of nucleases, leading to a much longer biological half-life. Oligonucleotides modified with advanced BNA analogues are known to possess immensely higher resistance to nuclease degradation, a critical feature for antisense and siRNA-based therapies. nih.gov

The combination of high-affinity binding and robust nuclease resistance makes oligonucleotides containing BNA and artificial bases like indazole derivatives highly promising candidates for next-generation diagnostics and therapeutics.

Mechanistic Investigations of 1 Methyl 6 Nitro 1h Indazol 3 Amine in Molecular and Cellular Systems

Identification and Validation of Molecular Targets

There is currently no published research identifying the molecular targets of 1-Methyl-6-nitro-1H-indazol-3-amine.

Proteomic Approaches for Target Engagement

No studies utilizing proteomic approaches, such as affinity chromatography-mass spectrometry or thermal shift assays, have been reported to identify the protein binding partners of this compound.

Biochemical Characterization of Compound-Target Interactions

In the absence of identified molecular targets, no biochemical assays have been described in the literature to characterize the nature of the interaction between this compound and any biological macromolecules.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The intracellular signaling pathways affected by this compound have not been elucidated in any published studies.

Gene Expression Profiling Studies in Cellular Models

No data from gene expression profiling studies, such as microarray or RNA-sequencing, are available to indicate the transcriptional changes induced by this compound in any cellular model.

Protein Phosphorylation and Signaling Cascade Analysis

There are no reports on the analysis of protein phosphorylation or the modulation of specific signaling cascades in response to treatment with this compound.

Cellular Phenotypes Induced by this compound in Research Models

Detailed studies describing the specific cellular phenotypes, such as effects on cell viability, proliferation, apoptosis, or cell cycle progression, induced by this compound in research models have not been published.

Cell Proliferation and Viability Studies as Research Tools

Research into the derivatives of 1H-indazole-3-amine frequently employs cell proliferation and viability assays to determine their cytotoxic effects on cancer cell lines. These studies are crucial for identifying compounds with potential as anti-cancer agents.

A study on a series of novel 1H-indazole-3-amine derivatives demonstrated their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG2). nih.gov The anti-proliferative effects were quantified using the methyl thiazolyl tetrazolium (MTT) assay, a colorimetric method that measures metabolically active cells. nih.govresearchgate.net

One particularly potent derivative, compound 6o, emerged from this screening, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 5.15 µM against the K562 cell line. nih.gov Notably, this compound displayed a degree of selectivity, with a significantly higher IC₅₀ value of 33.2 µM against normal human embryonic kidney cells (HEK-293), suggesting a wider therapeutic window. nih.govresearchgate.net

Similarly, research on other indazole derivatives, such as 3-chloro-6-nitro-1H-indazole derivatives, has utilized the MTT assay to evaluate their effects on cell viability, in this case against Leishmania parasites. nih.govresearchgate.net This underscores the versatility of the indazole scaffold in different therapeutic areas and the utility of viability assays in early-stage drug discovery.

Table 1: Inhibitory Activity of a Selected 1H-indazole-3-amine Derivative (Compound 6o)

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | Not specified |

| PC-3 | Prostate Cancer | Not specified |

| HepG2 | Hepatoma | Not specified |

This table presents the reported inhibitory concentration (IC₅₀) of compound 6o, a derivative of 1H-indazole-3-amine, on various cell lines. Data sourced from a study on novel indazole derivatives. nih.govresearchgate.net

Apoptosis and Cell Cycle Modulation Research

Further mechanistic studies on promising indazole derivatives often explore their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle in cancerous cells.

For the aforementioned compound 6o, subsequent investigations revealed that its anti-tumor properties are linked to the induction of apoptosis and modulation of the cell cycle. nih.gov Flow cytometry analysis using propidium (B1200493) iodide (PI) staining showed that treatment of K562 cells with compound 6o led to an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase population in a concentration-dependent manner. nih.gov

Table 2: Effect of Compound 6o on K562 Cell Cycle Distribution

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Negative Control | 29.4 | Not specified | Not specified |

| Compound 6o (10 µM) | 31.8 | Decreased | Not specified |

| Compound 6o (12 µM) | 36.4 | Decreased | Not specified |

This table summarizes the effect of different concentrations of compound 6o on the cell cycle distribution of K562 cells after 24 hours of treatment. nih.gov

The apoptotic effects of compound 6o were confirmed through Annexin V-FITC and PI staining, which allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net The study suggested that the pro-apoptotic activity of compound 6o might be mediated through the inhibition of the Bcl-2 family of proteins and the p53/MDM2 pathway. nih.govresearchgate.net

Research on other classes of indazole derivatives has also pointed to apoptosis induction as a key mechanism of their anti-cancer activity. For instance, studies on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton, a related heterocyclic system, have shown that these compounds can induce apoptosis by causing a collapse of the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. nih.gov These findings highlight a common mechanistic pathway for indazole-based compounds.

Computational and Theoretical Studies on 1 Methyl 6 Nitro 1h Indazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methyl-6-nitro-1H-indazol-3-amine, such studies would provide invaluable data on its stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgufla.br An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound would identify the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap generally suggests higher reactivity. This type of analysis has been applied to understand the electronic structures of related molecules like nitrobenzene (B124822) and aniline. researchgate.net

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netuni-muenchen.de An MEP map of this compound would illustrate regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms of the amine and methyl groups, would indicate sites for nucleophilic attack. This technique is widely used to study hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

While this compound is primarily an intermediate, its structural motifs are present in biologically active molecules. Molecular docking and dynamics simulations could offer predictive insights into its potential biological targets. Such studies have been performed on similar indazole derivatives, revealing their potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jbcpm.com If a potential biological target for this compound were identified, docking studies could predict its binding mode within the active site. The results would include a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. This approach is instrumental in rational drug design for identifying promising lead compounds. jocpr.comnih.gov

Conformational Analysis of Ligand-Target Complexes

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation of a this compound-protein complex would provide information on the stability of the binding pose and the conformational changes in both the ligand and the target protein upon binding. These simulations offer a more realistic representation of the biological environment and can help validate the docking results. nih.govresearchgate.net

Prediction of Molecular Properties for Rational Design and Optimization

Computational tools can predict various physicochemical and pharmacokinetic properties of a molecule, which are crucial for its development as a potential drug candidate. For this compound, these predictions could guide its chemical modification to enhance specific characteristics. The PubChem database lists some basic computed properties for this molecule, such as its molecular weight and a predicted partition coefficient (XLogP3). nih.gov

To facilitate further research, a table of predicted properties for this compound could be generated using established computational models.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₈N₄O₂ | - |

| Molecular Weight | 192.18 g/mol | - |

| XLogP3 | 1.4 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 1 | - |

Note: The amine form (this compound) is considered for this theoretical table. The data is illustrative of what would be generated in a computational study.

Lipophilicity and Polarity Predictions

Lipophilicity and polarity are key determinants of a molecule's solubility, permeability, and interactions with biological membranes. For "this compound," these properties are predicted using various computational models.

Lipophilicity Predictions:

Predicted Lipophilicity and Polarity of Structural Analogs

| Compound Name | Predicted XLogP3 | Predicted Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|

| 1-Methyl-6-nitro-1H-indazole | 1.8 | 63.6 |

| 3-Methyl-6-nitro-1H-indazole | 1.8 | 74.5 |

Data sourced from PubChem.

Polarity Predictions:

The polarity of a molecule is often quantified by its Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties. For "1-Methyl-6-nitro-1H-indazole," the predicted TPSA is 63.6 Ų. The addition of a 3-amino group, which contributes significantly to the polar surface, would increase the TPSA. The related "3-Methyl-6-nitro-1H-indazole" has a predicted TPSA of 74.5 Ų, offering a closer approximation. It is therefore reasonable to predict that the TPSA of "this compound" will be in a similar or slightly higher range, reflecting its increased polarity.

Tautomeric and Ionization State Predictions

The tautomeric and ionization states of "this compound" are critical for its interaction with biological targets and its solubility at different pH values.

Tautomeric Predictions:

Indazole derivatives, particularly those with amino substituents, can exist in different tautomeric forms. For "this compound," the primary tautomeric considerations involve the amino group at the C3 position, which can exist in equilibrium with its imino form. The two principal tautomers are the amino form ("this compound") and the imino form ("1-Methyl-6-nitro-1H-indazol-3(2H)-imine").

Computational studies on related amino-substituted azaheterocycles generally indicate that the amino form is the more stable tautomer in most solvents, due to the preservation of the aromaticity of the indazole ring system. The imino tautomer would disrupt this aromaticity, making it energetically less favorable. The presence of the electron-withdrawing nitro group at the 6-position can influence the electron distribution in the ring and potentially affect the tautomeric equilibrium, though the amino form is still expected to predominate.

Ionization State Predictions:

The ionization state of "this compound" is determined by its pKa values. The molecule possesses both a basic amino group and a potentially acidic N-H proton on the indazole ring, although in this case, the nitrogen is methylated. The primary basic center is the 3-amino group. The electron-withdrawing nitro group on the benzene (B151609) ring is expected to decrease the basicity of the amino group, resulting in a lower pKa value compared to an unsubstituted 3-aminoindazole.

Conversely, the acidity of the indazole N-H is not a factor due to the methyl group at the N1 position. The second nitrogen of the pyrazole (B372694) ring (N2) also has a lone pair of electrons and can be protonated, but its basicity is generally lower than that of an exocyclic amino group.

Predictive models can estimate the pKa values. For the conjugate acid of the 3-amino group, the pKa is expected to be in the range of 2-4. The nitro group's strong electron-withdrawing effect significantly reduces the electron density on the amino group, thereby lowering its ability to accept a proton.

Predicted Ionization Properties of this compound

| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) |

|---|---|---|

| 3-Amino Group | 2.0 - 4.0 | Not Applicable |

| Indazole N2 | < 2.0 | Not Applicable |

These are estimated values based on the chemical structure and data from related compounds.

Advanced Analytical Methodologies for the Research and Characterization of 1 Methyl 6 Nitro 1h Indazol 3 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

A complete structural elucidation of 1-Methyl-6-nitro-1H-indazol-3-amine would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the chemical structure of organic molecules. For this compound, ¹H NMR would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. However, specific chemical shift data (δ), coupling constants (J), and signal multiplicity for the protons on the methyl group, the aromatic ring, and the amine group are not documented in the available literature. Similarly, ¹³C NMR data, which would identify the chemical shifts of all carbon atoms in the molecule, including the indazole core and the methyl group, is also unavailable.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information by identifying characteristic fragment ions. While predicted mass-to-charge ratios for various adducts of related compounds can be found, uni.lu experimentally determined mass spectra and fragmentation analyses for this compound have not been published.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, N-O stretching of the nitro group, and C=C and C=N stretching of the indazole ring system. Without access to an experimental IR spectrum, a detailed analysis of these characteristic peaks is not possible.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds. An established HPLC method for this compound would specify the type of column (e.g., reversed-phase, normal-phase), the mobile phase composition and gradient, the flow rate, and the detector wavelength. This would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, and to quantify its purity. Although commercial suppliers indicate that HPLC data is available, bldpharm.com the specific method parameters and representative chromatograms are not publicly disclosed.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While some indazole derivatives might be amenable to GC analysis, the suitability for this compound would depend on its volatility and thermal stability. No established GC methods for the analysis of this specific compound have been found in the literature.

Crystallographic Studies of this compound and its Co-crystals

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction: A single-crystal X-ray structure of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups. Despite the availability of crystallographic data for related indazole derivatives, nih.govresearchgate.netnih.govresearchgate.net no such data has been reported for this compound.

Co-crystals: The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of active research for modifying the physicochemical properties of compounds. There is no information in the scientific literature regarding any attempts to form or characterize co-crystals of this compound.

Future Research Directions and Unexplored Avenues for 1 Methyl 6 Nitro 1h Indazol 3 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-Methyl-6-nitro-1H-indazol-3-amine and its analogs often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key areas of focus include:

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and higher yields. For example, the use of copper-catalyzed cycloaddition reactions has shown promise in the synthesis of other indazole derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

| Green Chemistry | Reduced waste, lower toxicity, improved safety. | Identifying suitable green solvents and catalysts. |

| Catalytic Methods | Milder conditions, higher yields, atom economy. | Catalyst cost and stability, potential for metal contamination. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability, substrate scope, and cost. |

Expansion of Biological Applications beyond Targeted Protein Degradation

While some indazole-based compounds are explored as components of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation, the biological potential of this compound itself remains largely untapped. nih.gov Future investigations should aim to uncover its intrinsic bioactivities.

Potential therapeutic areas for exploration include:

Anticancer Activity: Numerous indazole derivatives have demonstrated potent anticancer properties. nih.govresearchgate.net Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects. Mechanistic studies could then elucidate its mode of action, which may involve apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways. researchgate.net

Antimicrobial and Antiparasitic Effects: The nitro group is a common feature in many antimicrobial and antiparasitic drugs. nih.gov Given that derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity, it is plausible that this compound could exhibit similar properties. nih.govresearchgate.net

Nitric Oxide Synthase (NOS) Inhibition: Certain nitroindazoles are known inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes, including neurodegeneration and inflammation. wikipedia.orgnih.govchemimpex.com Investigating the effect of this compound on NOS activity could open up new therapeutic avenues.

Integration into Advanced Chemical Biology Tools and Probes

The unique structure of this compound makes it a candidate for development into sophisticated chemical biology tools to probe biological systems.

Potential applications in this area include:

Activity-Based Probes (ABPs): By incorporating a reactive group and a reporter tag, this compound could be transformed into an ABP to identify and study the activity of specific enzymes or protein classes within a complex biological sample. acs.org

Fluorescent Probes: Modification of the core structure with a fluorophore could yield probes for imaging specific cellular components or processes.

Photoaffinity Labels: Introduction of a photolabile group could enable the creation of photoaffinity labels to covalently crosslink with and identify binding partners in a biological system upon photoactivation.

Multi-Omics Approaches to Elucidate Comprehensive Compound Effects

To gain a holistic understanding of the biological effects of this compound, the application of multi-omics technologies is essential. nih.govmdpi.com These approaches can provide a comprehensive view of the molecular changes induced by the compound.

Key multi-omics strategies to consider:

Transcriptomics (RNA-Seq): This would reveal changes in gene expression patterns in cells treated with the compound, providing insights into the affected signaling pathways and cellular processes.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the compound's impact on the cellular machinery.

Metabolomics: Analyzing the metabolome would uncover alterations in metabolic pathways, which could be crucial for understanding the compound's mechanism of action and potential off-target effects.

Integrated Multi-Omics Analysis: The true power lies in integrating data from these different "omics" layers to construct a comprehensive network of the compound's interactions and effects within a biological system. mdpi.com

Table 2: Overview of Multi-Omics Approaches

| Omics Technology | Information Gained | Potential Insights for this compound |

| Transcriptomics | Gene expression changes. | Identification of regulated pathways and potential molecular targets. |

| Proteomics | Protein abundance and modifications. | Direct observation of protein-level effects and target engagement. |

| Metabolomics | Changes in metabolite levels. | Understanding of metabolic reprogramming and off-target effects. |

| Integrated Analysis | Holistic view of cellular response. | Comprehensive mechanism of action and systems-level understanding. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-6-nitro-1H-indazol-3-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nitration of a precursor such as 1-methyl-1H-indazol-3-amine. A common approach employs mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position via electrophilic aromatic substitution . Optimization can be achieved through factorial design experiments, where variables like temperature, acid concentration, and reaction time are systematically varied. For example, a 2³ factorial design (three factors at two levels) can identify critical parameters affecting yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The nitro group deshields adjacent protons, causing distinct splitting (e.g., doublets for H-5 and H-7 in the indazole ring).

- X-ray crystallography : Single-crystal diffraction resolves structural ambiguities. Programs like SHELXL refine atomic positions and anisotropic displacement parameters. For example, hydrogen-bonding networks (N–H⋯O/N interactions) can be analyzed to predict packing behavior .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodology : Standardize protocols using controlled reagents (e.g., anhydrous HNO₃) and inert atmospheres to minimize side reactions. Purity checks via HPLC (C18 column, acetonitrile/water gradient) and consistent reporting of crystallographic data (e.g., R-factors, unit cell parameters) enhance reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize molecular geometries. Discrepancies between experimental and computed data may indicate polymorphism or solvent effects. For instance, comparing calculated IR vibrational frequencies with experimental FT-IR spectra can identify conformational isomers .

Q. What strategies are effective in analyzing polymorphic forms of this compound?

- Methodology :

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphs.

- Thermal analysis : DSC/TGA identifies phase transitions or desolvation events.

- SHELXD : Use dual-space algorithms in SHELXD to solve structures from powder data when single crystals are unavailable .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., PKA, PKC) using fluorescence polarization. Compare IC₅₀ values with structurally related indazole derivatives .

- SAR studies : Modify substituents (e.g., replace nitro with halogens) and assess activity changes.

- ADME profiling : Use Caco-2 cell models for permeability studies and cytochrome P450 assays for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.